molecular formula C11H18O6 B1347613 1,3-Dioxolane-2,2-diacetic acid, diethyl ester CAS No. 71022-90-7

1,3-Dioxolane-2,2-diacetic acid, diethyl ester

Cat. No.: B1347613
CAS No.: 71022-90-7
M. Wt: 246.26 g/mol
InChI Key: YNNQXNJEKFCZLF-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-3-14-9(12)7-11(16-5-6-17-11)8-10(13)15-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNQXNJEKFCZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(OCCO1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10298037
Record name 1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71022-90-7
Record name 71022-90-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10298037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetalization/Ketalization

  • The 1,3-dioxolane ring is typically formed by reacting aldehydes or ketones with ethylene glycol under acidic conditions. This reaction forms a cyclic acetal (1,3-dioxolane) which stabilizes the carbonyl functionality.
  • The reaction is usually catalyzed by acid catalysts such as p-toluenesulfonic acid or sulfuric acid and conducted under reflux with removal of water to drive the equilibrium toward acetal formation.

Esterification and Transesterification

  • The diethyl ester groups are introduced by esterification of the corresponding diacid or by transesterification of the diacid or its derivatives with ethanol or ethyl esters.
  • Esterification can be acid-catalyzed using strong acids or catalyzed by ion-exchange resins (cation exchangers) which provide advantages in selectivity and ease of catalyst recovery.
  • Transesterification involves reacting the diacid or monoesters with ethyl esters in the presence of catalysts such as strongly acidic cation exchange resins, typically at temperatures between 15°C and 120°C.
  • Continuous flow reactors or batch processes can be employed, with continuous fixed-bed reactors favored for industrial scale due to better control and catalyst reuse.

Hydrolysis and Purification

  • In some synthetic routes, the diethyl ester is first prepared and then hydrolyzed under controlled conditions (e.g., potassium hydroxide in ethanol with heating) to yield the corresponding diacid, which can be re-esterified if needed.
  • Purification steps include distillation, crystallization, or extraction to isolate the pure diethyl ester product.

Detailed Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst/Notes Temperature Range Yield/Remarks
Acetalization Aldehyde/ketone + ethylene glycol Acid catalyst (e.g., p-TsOH, H2SO4) Reflux (~80-120°C) Water removal to shift equilibrium
Esterification Diacid + ethanol or ethyl esters Strong acid or cation exchange resin catalyst 15-120°C (preferably 20-100°C) Batch or continuous; catalyst reusable
Transesterification Diacid or monoester + ethyl ester Ion-exchange resin (sulfonic acid groups) 15-120°C Selective esterification; high purity
Hydrolysis Diethyl ester + KOH in ethanol Heating Moderate heating Converts ester to acid if needed

Industrial Production Insights

  • Industrial synthesis favors continuous flow processes using fixed-bed ion-exchange resin catalysts for esterification/transesterification due to improved efficiency and catalyst longevity.
  • The reaction parameters are optimized to maximize diester formation while minimizing monoester byproducts.
  • Separation techniques such as extraction and distillation are employed to separate diesters from monoesters and unreacted diols, which can be challenging due to similar boiling points.
  • The use of branched or linear aliphatic carboxylic acids with 1 to 8 carbon atoms is common in related esterification processes, indicating flexibility in ester group variation.

Research Findings and Mechanistic Notes

  • The 1,3-dioxolane ring formation is stereoselective and can be influenced by the choice of starting alkene or aldehyde, as shown in studies involving hypervalent iodine oxidation and trapping of dioxolanyl cation intermediates.
  • The ester groups provide stability and reactivity, allowing further chemical transformations such as oxidation to carboxylic acids or reduction to alcohols.
  • The compound’s ability to form stable acetal structures makes it valuable as a protecting group in organic synthesis.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Advantages Limitations
Acetalization + Esterification Aldehyde/ketone + ethylene glycol + diacid/ethanol Acid catalyst; reflux; ion-exchange resin High selectivity; scalable Requires water removal; catalyst sensitivity
Transesterification Diacid or monoester + ethyl ester Ion-exchange resin; 15-120°C Continuous process; catalyst reuse Separation of mono/diesters can be difficult
Hydrolysis + Re-esterification Diethyl ester + KOH + ethanol Heating; base catalysis Controlled conversion to acid Additional steps increase complexity

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2,2-diacetic acid, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

  • Pharmaceuticals : Due to its potential biological activities, 1,3-Dioxolane-2,2-diacetic acid, diethyl ester may find applications in drug development and formulation. Interaction studies are essential to understanding its behavior in biological systems, focusing on assessing safety and efficacy in potential applications.
  • Agricultural Chemicals : It can be employed in the development of new agricultural chemicals.
  • Organic Synthesis : this compound serves as a versatile intermediate. The uniqueness of this compound lies in its dual ester functionality combined with the dioxolane ring structure, potentially enhancing its reactivity and applicability compared to simpler esters or other cyclic compounds.

Use in Washing and Cleaning Agents

1,3-Dioxolane-2-ones can be used in surfactant-containing washing and cleaning agents . The cyclic carbonic acid esters decompose in an alkaline medium into the corresponding diol (or polyol) and carbon dioxide, which positively influences the dissolution and dissolving rate of surfactants . The use of 1,3-dioxolan-2-one can be applied in all surfactant-containing washing and cleaning agents, regardless of their physical state or composition, including liquid cleaning agents, liquid detergents for washing textiles, and solid detergents in powder or granular form .

Synthesis of Substituted 1,3-Dioxolanes

Stereoselective formation of substituted 1,3-dioxolanes can be achieved through the assembly of three components: alkene, carboxylic acid, and silyl enol ether . The stereochemical outcome is affected by the amount of nucleophiles, as well as the temperature of reaction termination . Various silyl enol ethers can be incorporated into the dioxolane product .

Other Potential Applications

Polymers of 1,3-dioxolane can be used for a large number of uses . Polymers soluble in water are suitable as additions to various baths for the treatment of natural and synthetic textiles and may be employed in washing, dyeing, after-treating, mercerizing, carbonizing, fulling, wetting, dispersing, emulsifying, and leveling operations, and for improving the fastness of dyeing to rubbing . These polymers may also be used as solvents and as assistants for converting dyestuffs into pastes and as emulsifying agents, for instance, for dispersing oils, fats, and hydrocarbons . Dissolved or dispersed in water, these products have desirable properties for use in the textile, leather, paper, wax, and polish industries, such as in coating, mercerizing dressing, bucking, finishing, printing, or polishing, and in the formation of carbon paper and belt dressings .

Comparison with Structurally Similar Compounds

Compound NameStructure TypeUnique Features
1,3-Dioxolane-2-acetic acidDioxolane with single acetic groupSimpler structure; less sterically hindered
Diethyl malonateMalonate esterMore acidic; widely used in synthesis
Ethyl 2-(hydroxymethyl)-5-methylfuran-3-carboxylateFuran derivativeExhibits different reactivity due to furan ring

Mechanism of Action

The mechanism of action of 1,3-Dioxolane-2,2-diacetic acid, diethyl ester involves its ability to form stable acetal and ketal structures, which protect carbonyl groups during chemical reactions. This protection allows for selective reactions to occur on other functional groups without interference from the carbonyl group . The compound’s molecular targets include carbonyl-containing molecules, and its pathways involve acetalization and ketalization reactions .

Biological Activity

1,3-Dioxolane-2,2-diacetic acid, diethyl ester (CAS No. 71022-90-7) is an organic compound characterized by its unique dioxolane ring structure and diethyl ester functional groups. With a molecular formula of C₁₁H₁₈O₆ and a molecular weight of 246.26 g/mol, the compound exhibits potential biological activities that make it a subject of interest in various fields, including medicinal chemistry and drug development.

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. The presence of the dioxolane ring facilitates its ability to act as a versatile intermediate in organic synthesis, which may extend to biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can influence cellular processes.
  • Cell Signaling Modulation : It may alter cell signaling pathways, impacting gene expression and cellular metabolism.

Research Findings

Several studies have investigated the biological properties of this compound:

  • Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .
  • Antimicrobial Potential : Research has explored its efficacy against various microbial strains, suggesting it may serve as a lead compound in developing new antimicrobial agents.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on different cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time .

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of this compound using several assays (e.g., DPPH radical scavenging). The compound demonstrated significant scavenging activity compared to standard antioxidants.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable inhibitory effects on bacterial growth, particularly at higher concentrations.

Comparative Biological Activity Table

Activity Type Effect Observed Reference
AntioxidantSignificant DPPH scavenging activity
AntimicrobialInhibition of bacterial growth
CytotoxicityVaries by concentration

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

Method Description
EsterificationReaction of dioxolane with acetic acid derivatives
CyclizationFormation via cyclization reactions involving aldehydes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,3-dioxolane-2,2-diacetic acid, diethyl ester, and how can intermediates be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of diethyl malonate derivatives with aldehydes or ketones. For example, reacting diethyl acetylenedicarboxylate with glycerol derivatives under controlled pH (e.g., sulfuric acid catalysis) can yield the dioxolane ring structure. Optimization involves varying reaction time, temperature (e.g., 80–120°C), and stoichiometric ratios of precursors. Intermediate purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity products. Characterization by 1^1H/13^{13}C NMR and GC-MS confirms structural integrity .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing by exposing the compound to temperature (e.g., 4°C, 25°C, 40°C), humidity (40–80% RH), and light (UV/vis exposure). Monitor degradation via HPLC with UV detection (λ = 210–254 nm) and track impurities using mass spectrometry. Compare results against reference standards (e.g., CAS 35466-87-6). Stability-indicating methods like Karl Fischer titration assess moisture sensitivity .

Q. What spectroscopic techniques are most effective for characterizing the stereochemical conformation of this dioxolane derivative?

  • Methodological Answer : High-resolution NMR (400–600 MHz) resolves diastereotopic protons and confirms the dioxolane ring geometry. NOESY or ROESY experiments detect spatial proximity of substituents. Vibrational circular dichroism (VCD) or X-ray crystallography (if single crystals are obtainable) provides absolute configuration data. Computational methods (DFT calculations) supplement experimental data to validate stereochemical assignments .

Advanced Research Questions

Q. How can conflicting reactivity data in the literature for this compound’s ester hydrolysis be resolved?

  • Methodological Answer : Perform controlled hydrolysis experiments under acidic (HCl/H2_2O) and basic (NaOH/EtOH) conditions, monitoring reaction progress via 1^1H NMR or IR spectroscopy. Use kinetic studies (e.g., pseudo-first-order rate constants) to identify pH-dependent pathways. Compare results with computational models (e.g., transition-state DFT calculations) to reconcile discrepancies. Cross-validate findings using isotopic labeling (e.g., 18^{18}O in water) to trace hydrolysis mechanisms .

Q. What strategies enable selective functionalization of the dioxolane ring without cleaving the ester groups?

  • Methodological Answer : Employ protecting-group chemistry (e.g., silylation of hydroxyl intermediates) to shield ester moieties during ring modifications. Use mild Lewis acids (e.g., BF3_3·OEt2_2) for regioselective ring-opening/functionalization. Monitor selectivity via in-situ FTIR or LC-MS. Computational docking studies (e.g., molecular electrostatic potential maps) predict reactive sites for targeted derivatization .

Q. How can machine learning enhance the design of catalytic systems for asymmetric synthesis of this compound?

  • Methodological Answer : Train ML models on datasets of chiral catalysts (e.g., organocatalysts, metal-ligand complexes) and their enantiomeric excess (ee) outcomes. Use descriptors like catalyst steric parameters, electronic properties, and solvent polarity. Validate predictions via high-throughput screening (HTS) in microreactors. Optimize reaction parameters (temperature, pressure) using Bayesian optimization algorithms .

Q. What experimental and computational approaches address contradictions in the compound’s thermal decomposition profile?

  • Methodological Answer : Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map decomposition pathways. Cross-reference with gas chromatography-mass spectrometry (GC-MS) of evolved gases. Perform reactive molecular dynamics (ReaxFF MD) simulations to model decomposition mechanisms at atomic resolution. Compare activation energies (Ea_a) from Arrhenius plots with DFT-derived values to resolve inconsistencies .

Methodological Guidance for Data Contradictions

Q. How should researchers statistically analyze variability in synthetic yield data across published studies?

  • Methodological Answer : Apply ANOVA or multivariate regression to identify significant factors (e.g., catalyst loading, solvent polarity) affecting yield. Use meta-analysis tools to aggregate data from multiple sources, adjusting for publication bias. Design a fractional factorial experiment (e.g., Taguchi method) to isolate critical variables and reduce experimental noise .

Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactions?

  • Methodological Answer : Standardize reaction conditions (solvent purity, degassing methods, inert atmosphere) and calibrate instruments (e.g., NMR shimming, GC column conditioning). Use internal standards (e.g., deuterated analogs) for quantitative analysis. Publish raw datasets and computational workflows in open-access repositories to enable cross-validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxolane-2,2-diacetic acid, diethyl ester
Reactant of Route 2
1,3-Dioxolane-2,2-diacetic acid, diethyl ester

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